molecular formula C14H20FNO B1413484 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol CAS No. 2097947-02-7

2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1413484
CAS No.: 2097947-02-7
M. Wt: 237.31 g/mol
InChI Key: RMLRQMYPPPYPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol is a member of the piperidine class of compounds It is characterized by a piperidine ring substituted with a 2-fluorobenzyl group at the 1-position and an ethan-1-ol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol typically involves the reaction of 2-fluorobenzyl chloride with piperidine, followed by the introduction of an ethan-1-ol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethanal or 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethanoic acid.

    Reduction: 2-(1-Benzyl)piperidin-4-yl)ethan-1-ol.

    Substitution: 2-(1-(2-Methoxybenzyl)piperidin-4-yl)ethan-1-ol.

Scientific Research Applications

2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity to certain receptors, potentially modulating their activity. The piperidine ring provides structural stability, while the ethan-1-ol group may participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-[4-(4-fluorobenzyl)piperidin-1-yl]ethanol: Similar structure but with a chlorophenyl group instead of a fluorobenzyl group.

    2-(1-Benzyl)piperidin-4-yl)ethan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.

Uniqueness

2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-14-4-2-1-3-13(14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLRQMYPPPYPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.